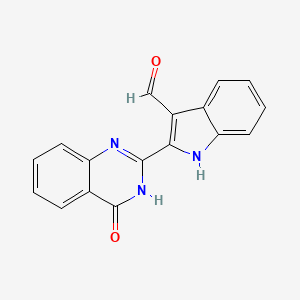
Bouchardatine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bouchardatine is an indolylquinazolinone alkaloid that was isolated from the aerial part of Bouchardatia neurococca, a plant belonging to the Rutaceae family . This compound has garnered significant attention due to its diverse pharmacological properties, including anti-tumor, anti-viral, and anti-obesity effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bouchardatine typically involves the use of copper(I) bromide as a catalyst. The process begins with the aerobic oxidation of indole-2-aldehyde and anthranilamide, followed by Vilsmeier-Haack formylation to yield this compound . This method is preferred due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound and its derivatives involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Bouchardatine undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by copper(I) bromide.
Formylation: Using Vilsmeier-Haack reagent.
Common Reagents and Conditions
Copper(I) bromide: Used as a catalyst for aerobic oxidation.
Vilsmeier-Haack reagent: Employed for formylation reactions.
Major Products
The primary product of these reactions is this compound itself, along with various quinazolinone derivatives .
Scientific Research Applications
Bouchardatine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other quinazolinone derivatives.
Biology: Investigated for its role in inhibiting adipogenesis and lipogenesis in 3T3-L1 adipocytes.
Medicine: Explored for its potential in treating obesity, metabolic disorders, and certain types of cancer.
Industry: Utilized in the development of new therapeutic drugs against obesity and related metabolic disorders.
Mechanism of Action
Bouchardatine exerts its effects primarily through the activation of the AMP-activated protein kinase (AMPK) pathway. This activation leads to the inhibition of key regulators of adipogenesis and lipogenesis, such as CCAAT enhancer binding proteins and peroxisome proliferator-activated receptors . Additionally, this compound stimulates the sirtuin 1/liver kinase B-1/AMPK axis, promoting energy metabolism and reducing lipid accumulation .
Comparison with Similar Compounds
Similar Compounds
Indoloquinazolines: Compounds structurally related to bouchardatine, sharing similar pharmacological properties.
Uniqueness
. Its unique combination of pharmacological properties makes it a promising candidate for further research and drug development.
Properties
Molecular Formula |
C17H11N3O2 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-(4-oxo-3H-quinazolin-2-yl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C17H11N3O2/c21-9-12-10-5-1-3-7-13(10)18-15(12)16-19-14-8-4-2-6-11(14)17(22)20-16/h1-9,18H,(H,19,20,22) |
InChI Key |
ZDTNFKKWSCJPNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C(=O)N3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















